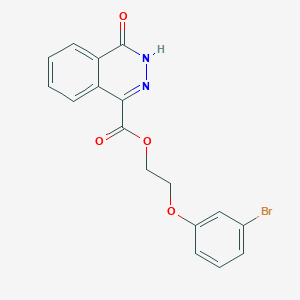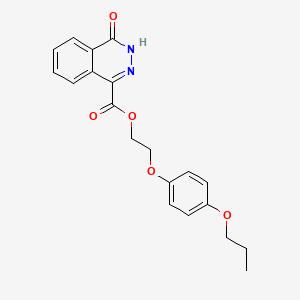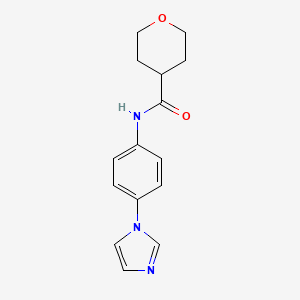
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of the body's stress response. By blocking the activity of this receptor, N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide may help to reduce the symptoms of stress-related disorders.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce anxiety-like behaviors and to decrease the reinforcing effects of drugs of abuse. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide is its selectivity for the CRF1 receptor, which allows for more precise targeting of this receptor in lab experiments. However, one limitation is that it may not be effective in all individuals, as there is variability in the expression of the CRF1 receptor.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide. One area of interest is its potential use in the treatment of post-traumatic stress disorder (PTSD). It has also been suggested that N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide may have neuroprotective effects and could be investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanisms underlying N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide's effects on the HPA axis and its potential use in the treatment of stress-related disorders.
Synthesemethoden
The synthesis of N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide involves several steps, including the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzenesulfonamide. This compound is then reacted with 1,4-diazepane-1-carboxylic acid to form N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of stress-related disorders such as anxiety and depression. It has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-13-3-7-15(8-4-13)23(21,22)19-10-2-9-18(11-12-19)16(20)17-14-5-6-14/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMMUZUSBJLLFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(4-methylphenyl)sulfonyl-1,4-diazepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)

![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)




![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)
